molecular formula C22H17N3O6 B11567714 4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate

4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate

Cat. No.: B11567714
M. Wt: 419.4 g/mol
InChI Key: PAVJKUNTOGFRCW-OEAKJJBVSA-N
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Description

4-[(E)-{[2-(2-Nitrophenoxy)acetamido]imino}methyl]phenyl benzoate is a synthetic organic compound known for its diverse applications in scientific research It is characterized by its complex molecular structure, which includes a nitrophenoxy group, an acetamido group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the nitrophenoxy intermediate: This step involves the nitration of phenol to produce 2-nitrophenol, which is then reacted with chloroacetic acid to form 2-(2-nitrophenoxy)acetic acid.

    Acetamido group introduction: The 2-(2-nitrophenoxy)acetic acid is then converted to its corresponding acetamide derivative through reaction with acetic anhydride.

    Formation of the imino intermediate: The acetamido derivative is then reacted with formaldehyde and aniline to form the imino intermediate.

    Final coupling reaction: The imino intermediate is then coupled with benzoic acid or its derivatives under appropriate conditions to form the final product, 4-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl benzoate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl benzoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenoxy group.

    Hydrolysis: The ester bond in the benzoate group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

    Hydrolysis: Formation of benzoic acid and corresponding alcohol.

Scientific Research Applications

4-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Studied for its potential therapeutic applications, including its role as an inhibitor of specific enzymes or as a drug candidate.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of their activity. The nitrophenoxy and acetamido groups play a crucial role in these interactions, facilitating binding through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl benzoate
  • 4-((E)-{2-[2-(2-nitrophenoxy)propionyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate
  • 2-Ethoxy-4-((E)-{[2-(2-nitrophenoxy)propionyl]hydrazono}methyl)phenyl 2,4-dichlorobenzoate

Uniqueness

4-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitrophenoxy and acetamido groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H17N3O6

Molecular Weight

419.4 g/mol

IUPAC Name

[4-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C22H17N3O6/c26-21(15-30-20-9-5-4-8-19(20)25(28)29)24-23-14-16-10-12-18(13-11-16)31-22(27)17-6-2-1-3-7-17/h1-14H,15H2,(H,24,26)/b23-14+

InChI Key

PAVJKUNTOGFRCW-OEAKJJBVSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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